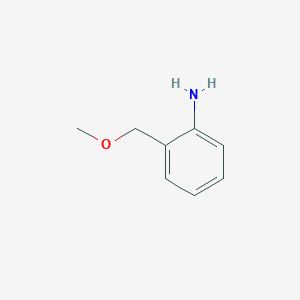

2-(Methoxymethyl)aniline

Description

Contextual Significance as a Functionalized Aromatic Amine

Functionalized aromatic amines, or anilines, are a cornerstone class of compounds, indispensable in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. nih.govtohoku.ac.jp The specific nature and position of substituents on the aniline (B41778) ring profoundly influence the molecule's physical and chemical properties. The compound 2-(methoxymethyl)aniline is distinguished by the presence of a methoxymethyl group (–CH₂OCH₃) at the ortho-position relative to the amino group (–NH₂).

This ortho-substitution is critical. The placement of any group at this position invokes the "ortho effect," a combination of steric and electronic factors that modulates the reactivity and basicity of the aniline. vedantu.com A bulky group at the ortho position can sterically hinder the nitrogen's lone pair, making it a weaker base compared to its meta and para isomers or even unsubstituted aniline. vedantu.com In the case of 2-(methoxymethyl)aniline, the methoxymethyl group introduces distinct characteristics compared to simpler substituents. It imparts increased lipophilicity and steric bulk, which can influence solubility and the stereochemical outcome of reactions. For instance, the methoxymethyl group enhances the compound's solubility in polar aprotic solvents.

The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions during electrophilic aromatic substitution. nih.gov This inherent reactivity makes the selective synthesis of purely ortho-substituted anilines a significant challenge. nih.govtohoku.ac.jp Consequently, 2-(methoxymethyl)aniline, with its pre-installed ortho functionality, is a highly valuable starting material for synthetic chemists, bypassing the need for complex and often low-yielding ortho-functionalization strategies.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(methoxymethyl)aniline | nih.gov |

| Molecular Formula | C₈H₁₁NO | nih.gov |

| Molecular Weight | 137.18 g/mol | nih.gov |

| CAS Number | 62723-78-8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Overview of Research Trajectories in Contemporary Organic Synthesis

Research involving 2-(methoxymethyl)aniline primarily focuses on its application as a versatile synthon for constructing more elaborate molecular architectures. Its unique substitution pattern allows it to participate in a variety of transformations, leading to valuable target molecules.

One of the most significant industrial applications is its role as a key precursor in the synthesis of 2-methoxymethyl-p-phenylenediamine . google.comgoogle.com This diamine is a notable replacement for traditional p-phenylenediamine (B122844) and p-toluenediamine in oxidative hair dye compositions, prized for its lower potential to cause sensitization. google.comgoogle.com Patented "telescoping" synthetic processes describe the conversion of 2-(methoxymethyl)aniline through diazotation, followed by a diazo coupling reaction and subsequent reductive cleavage to yield the final diamine product. google.com This cost-effective process is efficient and avoids the use of expensive catalysts or protecting groups that would generate waste. google.com

Another major research trajectory involves the use of 2-(methoxymethyl)aniline as a foundational element for building heterocyclic compounds . Heterocycles are core structures in many pharmaceuticals and functional materials. For instance, 2-(methoxymethyl)aniline has been utilized in palladium-catalyzed cross-coupling reactions to synthesize acridines, a class of nitrogen-containing heterocyclic compounds. researchgate.net This highlights its utility in creating complex scaffolds for medicinal chemistry research.

The structure of 2-(methoxymethyl)aniline also makes it a suitable partner in modern cross-coupling reactions , such as the Buchwald-Hartwig amination, which are fundamental for forming carbon-nitrogen bonds. acs.org The amine functionality allows it to be coupled with various aryl halides or pseudohalides. The ortho-methoxymethyl group can influence the efficiency and selectivity of these metal-catalyzed reactions, potentially stabilizing intermediates and directing the reaction pathway. This capability makes it a valuable tool for assembling the complex aniline derivatives frequently found in drug discovery programs and materials science.

| Research Area | Synthetic Transformation | Product Class | Significance |

|---|---|---|---|

| Dye Chemistry | Diazotation, Coupling, and Reduction | Substituted p-Phenylenediamines | Precursor to low-sensitizing hair dye components. google.comgoogle.com |

| Heterocyclic Synthesis | Palladium-Catalyzed Cross-Coupling | Acridines | Building block for complex nitrogen-containing heterocycles. researchgate.net |

| Pharmaceutical & Materials Synthesis | C-N Cross-Coupling Reactions | Complex Aryl Amines | Versatile intermediate for constructing elaborate molecular structures. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHERWZMAGGWSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30491023 | |

| Record name | 2-(Methoxymethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30491023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62723-78-8 | |

| Record name | 2-(Methoxymethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30491023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methoxymethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxymethyl Aniline and Its Structural Congeners

Direct Synthetic Routes to 2-(Methoxymethyl)aniline

Direct synthetic routes focus on the introduction of the methoxymethyl or the amino group in the final step of the synthesis.

Amination-Based Approaches from Precursors

One common approach involves the reduction of a nitro group to an amine. For instance, 2-(methoxymethyl)nitrobenzene can be reduced to 2-(methoxymethyl)aniline. A typical laboratory-scale synthesis involves dissolving 2-(methoxymethyl)nitrobenzene in acetic acid and adding zinc dust. The reaction proceeds at room temperature, and after completion, the product is isolated by filtration and extraction. Another method involves the catalytic hydrogenation of 2-nitro-methoxymethyl-benzene using a palladium on carbon (Pd/C) catalyst in methanol (B129727) under a hydrogen atmosphere. google.com

Proline-catalyzed α-amination of aldehydes represents a more advanced strategy for synthesizing related amino alcohol derivatives. smolecule.com This method allows for the asymmetric introduction of an amino group. smolecule.com

Methoxymethylation Strategies Applied to Aniline (B41778) Derivatives

Methoxymethylation involves the introduction of the methoxymethyl group onto an aniline derivative. This can be achieved by reacting aniline or its derivatives with reagents like methoxymethyl chloride (MOM-Cl) in the presence of a base. Electrochemical methods also offer a green and efficient approach for the methoxymethylation of alcohols and phenols, which can be adapted for aniline derivatives. researchgate.netresearchgate.net Anodic methoxylation of tertiary amines, such as N,N-dimethylaniline, can yield N-methoxymethyl-N-methylaniline. researchgate.net

A noteworthy industrial process involves the selective methylation of 2-hydroxymethyl-phenol to 2-methoxymethyl phenol, which can then be further functionalized. google.com

Approaches from Halogenated Aromatic Intermediates and Organometallic Reagents

The synthesis can also commence from halogenated aromatic compounds. A multi-step route starts with the formation of a methoxymethyl intermediate from 2-chlorobenzylchloride and methanol. google.comgoogle.com Subsequent nitration at the 4-position activates the chloride for nucleophilic substitution by an amine donor, often requiring a phase-transfer catalyst. google.comgoogle.com The final step is a hydrogenation to yield the desired product. google.comgoogle.com

Organometallic reagents, particularly organolithium compounds, are pivotal in modern organic synthesis. wikipedia.orgresearchgate.net They can be used to introduce the methoxymethyl group. For example, an aryl bromide can be lithiated with n-butyllithium and then reacted with methoxymethyl chloride (MOM-Cl) to yield the methoxymethyl-substituted product. zenodo.org This approach significantly shortens the synthetic sequence compared to traditional methods that involve carboxylation, reduction, and then alkylation. zenodo.org

Multistep Synthesis Strategies Utilizing 2-(Methoxymethyl)aniline as a Key Intermediate

In more complex syntheses, 2-(methoxymethyl)aniline serves as a crucial intermediate that undergoes further transformations.

Telescoping Processes and Sequential Transformations

Telescoping, or one-pot, processes are highly efficient as they minimize purification steps and reduce waste. A patented telescoping process for preparing 2-methoxymethyl-p-phenylenediamine utilizes 2-(methoxymethyl)aniline as a starting material. google.com This process involves diazotization of 2-(methoxymethyl)aniline, followed by a diazo coupling reaction with another molecule of 2-(methoxymethyl)aniline. google.com The resulting triazene (B1217601) intermediate undergoes further transformations to yield the final product. google.com This method is considered cost-effective as it avoids complex steps and expensive catalysts. google.comgoogle.com

Reductive Amidation and Nitrosation Pathways

Reductive amination is a versatile method for forming C-N bonds. It typically involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. researchgate.netrsc.org A process for synthesizing 2-methoxymethyl-1,4-benzenediamine includes a reductive amination step. google.com This can be performed directly in a one-pot reaction or indirectly with successive steps. google.com Various reducing agents can be employed, with Raney Nickel being a common catalyst. google.com

Nitrosation of anilines can be a key step in introducing further functionality. 2-(Methoxymethyl)aniline can be converted to nitroso intermediates using agents like sodium nitrite (B80452) in the presence of an acid. These intermediates are valuable for further derivatization. Nitrosation of secondary aromatic amines typically occurs at the nitrogen atom, and under acidic conditions, can undergo a Fischer–Hepp rearrangement to introduce a nitroso group at the para position. nih.gov

Catalytic Considerations in 2-(Methoxymethyl)aniline Synthesis and its Transformations

The synthesis and subsequent chemical transformations of 2-(methoxymethyl)aniline and its analogs are heavily reliant on catalytic methodologies. These strategies are crucial for achieving high efficiency, selectivity, and yield. Key catalytic processes include the reduction of nitroarenes to form the aniline group and various carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions to build more complex molecular architectures.

One of the most direct and widely employed methods for synthesizing 2-(methoxymethyl)aniline is the catalytic hydrogenation of its nitro precursor, 2-nitro-methoxymethyl-benzene. google.com This transformation is typically accomplished using heterogeneous catalysts. Palladium on carbon (Pd/C) is a common choice, often used in a methanol solvent system under a hydrogen atmosphere of 2-3 bar at ambient temperatures (20-25 °C). google.com This method is valued for its high conversion rates, often yielding the crude product in high purity (e.g., 96%). google.com Modern approaches also utilize advanced catalytic systems, such as polystyrene-supported rhodium nanoparticles (Rh@PS) in flow reactors, which represents a greener and more sustainable method for the hydrogenation of nitroarenes to their corresponding anilines. researchgate.net

Alternative synthetic routes may also employ catalysis. For instance, a multi-step synthesis starting from 2-chlorobenzylchloride can involve a crucial substitution step of a chloride by an amine donor, which is facilitated by a phase-transfer catalyst to produce an aniline intermediate that is subsequently hydrogenated. google.com

Once synthesized, 2-(methoxymethyl)aniline serves as a valuable building block for further catalytic transformations. Palladium-catalyzed cross-coupling reactions are particularly significant for aryl amination, allowing for the formation of C-N bonds with a broad range of substrates. nih.gov Although couplings involving ortho-substituted anilines can be challenging, the development of specialized phosphine (B1218219) ligands (e.g., GPhos) has enabled efficient reactions even at room temperature. nih.gov Furthermore, anilines are substrates in various catalytic cyclization and annulation reactions to form nitrogen-containing heterocycles. For example, chiral catalysts can be employed in enantioselective intramolecular reactions, such as sulfenoamination, to produce valuable chiral indolines and tetrahydroquinolines from aniline derivatives. acs.org

The table below summarizes key catalytic approaches relevant to the synthesis and transformation of 2-(methoxymethyl)aniline.

| Reaction Type | Catalyst System | Substrate(s) | Product Type | Significance |

| Nitro Group Reduction | 10% Pd/C, H₂ (2-3 bar) | 2-nitro-methoxymethyl-benzene | 2-(methoxymethyl)aniline | High-yield, common industrial synthesis method. google.com |

| Nitro Group Reduction | Polystyrene-supported Rh (Rh@PS) | Nitroarenes | Anilines | Greener approach using a flow reactor system. researchgate.net |

| Aryl Amination | Pd-based catalysts with phosphine ligands (e.g., GPhos) | ortho-substituted anilines, Aryl bromides | Di- or tri-arylamines | C-N bond formation for complex molecule synthesis. nih.gov |

| Intramolecular Sulfenoamination | Chiral Selenophosphoramide, Brønsted acid | Aniline derivatives with alkene chains | Nitrogen-containing heterocycles | Enantioselective synthesis of chiral cyclic amines. acs.org |

| ortho-Arylation | TiCl₄ | Anilines, Styrenes | ortho-benzylated anilines | C-C bond formation at the position ortho to the amino group. beilstein-journals.org |

Strategic Implementation of Protecting Group Chemistry in Synthesis

In the multi-step synthesis of complex molecules derived from anilines, the strategic use of protecting groups is a cornerstone of chemical strategy. organic-chemistry.org The amino group (-NH₂) in aniline and its derivatives is highly reactive; it is basic, nucleophilic, and strongly activating for electrophilic aromatic substitution, directing incoming groups to the ortho and para positions. utdallas.educhemistrysteps.com This high reactivity can lead to undesirable side reactions, such as multiple substitutions (e.g., tri-bromination instead of mono-bromination) or reactions at the nitrogen atom when another part of the molecule is the intended target. chemistrysteps.com

A protecting group is a chemical moiety that is temporarily attached to a functional group to decrease its reactivity, allowing other chemical transformations to be performed selectively elsewhere in the molecule. organic-chemistry.org For anilines, the amino group is often converted into a less reactive amide. utdallas.edu A classic example is the conversion of aniline to acetanilide (B955) by reaction with acetic anhydride (B1165640). The resulting amide group is still an ortho, para-director but is significantly less activating than the free amine, which helps to prevent over-substitution and provides steric hindrance that can favor the para product. chemistrysteps.com The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, reducing its availability to activate the aromatic ring. utdallas.edu

Modern organic synthesis employs a variety of protecting groups for amines, chosen based on their stability to different reaction conditions and the ease of their removal. organic-chemistry.org The tert-butyloxycarbonyl (Boc) group is a widely used example, often introduced using di-tert-butyl dicarbonate (B1257347). researchgate.net The Boc group can be readily removed under acidic conditions. organic-chemistry.org This contrasts with other groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed under basic conditions. The ability to selectively remove one protecting group in the presence of another (an "orthogonal" strategy) is a powerful tool in complex syntheses. organic-chemistry.org

In the context of 2-(methoxymethyl)aniline synthesis, some routes are designed to be efficient by avoiding the need for protecting groups altogether. google.com However, if subsequent reactions on the molecule involve harsh electrophiles or oxidants, protection of the amino group would be a critical step to ensure the integrity of the molecule. For instance, if a specific functionalization were required on the aromatic ring via electrophilic substitution, protecting the amine as an amide or a carbamate (B1207046) would be a standard and necessary strategy. utdallas.edugoogle.com

The following table lists common protecting groups for the aniline amino group.

| Protecting Group | Abbreviation | Structure of Protected Group | Common Protection Reagent | Common Deprotection Conditions |

| Acetyl | Ac | -NHC(O)CH₃ | Acetic anhydride or Acetyl chloride | Acidic or basic hydrolysis |

| Benzoyl | Bz | -NHC(O)Ph | Benzoyl chloride | Acidic or basic hydrolysis |

| tert-Butoxycarbonyl | Boc | -NHC(O)OtBu | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl). organic-chemistry.orgresearchgate.net |

| Benzyloxycarbonyl | Z or Cbz | -NHC(O)OCH₂Ph | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C). organic-chemistry.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | -NHC(O)OCH₂-Fm | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine). organic-chemistry.org |

Reactivity and Mechanistic Investigations of 2 Methoxymethyl Aniline

Electrophilic Aromatic Functionalization

The amino group (-NH2) of 2-(methoxymethyl)aniline is a strong activating group, directing incoming electrophiles to the ortho and para positions due to its electron-donating nature. byjus.com This is a result of the delocalization of the nitrogen lone pair into the aromatic ring, increasing the electron density at these positions. byjus.com Consequently, 2-(methoxymethyl)aniline readily undergoes electrophilic substitution reactions.

The methoxymethyl group also influences the regioselectivity of these reactions. While it is generally considered an ortho, para-directing group, its steric bulk can hinder substitution at the adjacent ortho position. smolecule.com This steric hindrance, combined with the strong activating effect of the amino group, often leads to a high degree of regioselectivity in functionalization reactions. For instance, controlled nitration of 2-(methoxymethyl)aniline shows exceptional regioselectivity due to the synergistic electronic and steric effects of the substituents. smolecule.com

A notable application of electrophilic aromatic substitution is in the synthesis of aryl thianthrenium salts, where the thianthrenation of aromatic compounds has demonstrated unusually high para regioselectivity. nih.gov This strategy provides a versatile method for the C-H functionalization of arenes. nih.gov

Oxidation Reactions: Pathways and Product Profiles

The oxidation of 2-(methoxymethyl)aniline can lead to the formation of various products, including quinone derivatives. smolecule.com The specific products formed depend on the oxidizing agent and reaction conditions. For example, oxidation of aniline (B41778) derivatives can yield products like azoxybenzene, 2-pyridine carboxylic acid, nitrobenzene (B124822), and azobenzene (B91143) when ozone is used as the oxidant at a specific pH. asianpubs.org However, oxidants like potassium dichromate and cerium(IV) sulfate (B86663) are generally not strong enough to cleave the aniline ring. asianpubs.org

In the context of related compounds, the oxidation of primary alcohols to their corresponding aldehydes is a crucial transformation. Reagents like Dess-Martin periodinane (DMP) are effective for this purpose due to their mild and selective nature. thermofisher.com

Reduction Reactions: Scope and Selectivity

Reduction reactions involving derivatives of 2-(methoxymethyl)aniline are significant, particularly the reduction of a nitro group to an amine. This transformation is a key step in the synthesis of many aniline derivatives. smolecule.com Various reducing agents can be employed, with catalytic hydrogenation using palladium on carbon being a highly effective method. The choice of catalyst and reaction parameters such as temperature, pressure, and solvent significantly influences the yield and purity of the product.

The reduction of amides to aldehydes is another important transformation. While many methods reduce amides to the corresponding amines, specific reagents like Schwartz's reagent (Cp2Zr(H)Cl) can selectively reduce tertiary amides to aldehydes with high chemoselectivity, even in the presence of other functional groups like esters. nih.gov Other systems, such as those using tetramethyldisiloxane (TMDS) with various catalysts, can also achieve the reduction of amides and other functional groups like nitriles and nitro groups. acs.org For example, the TMDS/(C6F5)3B system can reduce tertiary amides and N-phenyl secondary amides under mild conditions, tolerating nitro, bromo, and iodo groups. acs.org

The selective cleavage of specific bonds is also a feature of reduction reactions. For instance, the reductive cleavage of 2-(methoxymethyl)-3-methoxynaphthalene in the presence of Ni(COD)2, PCy3, and tetramethyldisiloxane as a hydride source yields 2-(methoxymethyl)naphthalene. acs.org

Nucleophilic Reactivity and Substitution Reactions Involving the Methoxymethyl Moiety

The methoxymethyl group can be introduced into an aniline derivative through nucleophilic aromatic substitution (NAS). smolecule.com In this process, an electron-withdrawing group, such as a nitro group, activates the aromatic ring for methoxymethylation at the ortho position. smolecule.com The methoxymethyl group itself can also be the subject of nucleophilic attack. Although the methoxymethyl cation is generally considered too unstable to exist as a free intermediate, bimolecular substitution reactions at the methylene (B1212753) group of methoxymethyl systems have been observed. rsc.org These reactions proceed with a significant buildup of positive charge on the methoxymethyl moiety in the transition state. rsc.org

The reactivity of the methoxymethyl group is also influenced by the nature of the leaving group. For example, methoxymethyl chloride is significantly more reactive than p-methoxybenzyl chloride in solvolytic reactions. rsc.org

Condensation Chemistry and Schiff Base Formation

Like other primary amines, 2-(methoxymethyl)aniline can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). researchgate.netekb.egwikipedia.org This reaction typically proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the imine. eijppr.comnih.gov The formation of the carbinolamine is reversible, and its dehydration is often the rate-determining step. eijppr.com

The stability of the resulting Schiff base can be influenced by the nature of the substituents. Aromatic aldehydes generally form more stable Schiff bases than aliphatic aldehydes. researchgate.net These compounds and their metal complexes have a wide range of applications, including in medicinal chemistry and materials science. researchgate.net

Unique and Unconventional Reaction Pathways

An interesting and unconventional reaction involving a derivative of 2-(methoxymethyl)aniline is the unusual Delépine reaction. The Delépine reaction is a classic method for synthesizing primary amines from alkyl halides via a hexamethylenetetramine salt. alfa-chemistry.comorganic-chemistry.org However, an unconventional procedure for the Delépine reaction of o-bromomethylbenzonitrile has been reported to lead to the synthesis of 2-(methoxymethyl)isoindolin-1-imine derivatives. alfa-chemistry.comresearchgate.netresearchgate.net This reaction highlights the potential for unexpected and synthetically useful transformations. The structure of the resulting 2-(methoxymethyl)isoindolin-1-imine has been confirmed by X-ray diffraction analysis. researchgate.netresearchgate.net

Elucidation of Reaction Mechanisms and Transition State Structures

Understanding the mechanisms of reactions involving 2-(methoxymethyl)aniline is crucial for predicting product outcomes and optimizing reaction conditions. The study of reaction kinetics and the characterization of transition state structures are key to this understanding. sathyabama.ac.inwalisongo.ac.id For instance, in electrophilic aromatic substitution, the formation of Wheland-type intermediates and their subsequent deprotonation determines the regioselectivity of the reaction. nih.gov

For Schiff base formation, theoretical studies using methods like Restricted Hartree-Fock calculations have shown that the reaction proceeds through a six-membered ring transition state during the dehydration of the carbinolamine intermediate. eijppr.com The substituent on the aniline ring can affect the energy barrier of this step. eijppr.com

Kinetic isotope effects (KIEs) are a powerful tool for probing transition state structures. researchgate.net Primary KIEs can indicate whether a bond to an isotopically labeled atom is broken in the rate-determining step, while secondary KIEs provide information about changes in bonding at other positions. researchgate.net This information helps to build a detailed picture of the transition state. researchgate.net Computational methods, such as Density Functional Theory (DFT), are also employed to predict electronic structures and elucidate reaction mechanisms. researchgate.net For example, DFT calculations can predict the localization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which in turn suggests the molecule's nucleophilic and electrophilic reactivity.

Advanced Spectroscopic Characterization Techniques Applied to 2 Methoxymethyl Aniline Research

Vibrational Spectroscopy for Molecular Fingerprinting (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups and characterizing the vibrational modes of a molecule, effectively providing a unique "molecular fingerprint." In the context of 2-(methoxymethyl)aniline, the FT-IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

N-H Vibrations : The amino group (-NH₂) gives rise to characteristic stretching vibrations. For aniline (B41778), two distinct bands are typically observed, corresponding to the asymmetric and symmetric stretching modes. mpg.de In substituted anilines, the positions of these bands can be influenced by the nature and position of the substituent.

C-H Vibrations : The aromatic ring exhibits C-H stretching vibrations, typically appearing in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methoxymethyl group (-CH₂OCH₃) are expected at slightly lower wavenumbers.

C-N Stretching : The stretching vibration of the C-N bond is a crucial indicator and is generally observed in the region of 1350-1250 cm⁻¹. mpg.de

C-O Stretching : The ether linkage in the methoxymethyl group will produce a strong C-O stretching band, typically in the 1275-1000 cm⁻¹ range.

Ring Vibrations : The benzene (B151609) ring itself has a set of characteristic in-plane and out-of-plane bending vibrations that contribute to the fingerprint region of the spectrum.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are often used in conjunction with experimental FT-IR to provide a more detailed assignment of the observed vibrational bands. researchgate.net These computational methods can predict the vibrational frequencies and intensities with a reasonable degree of accuracy, aiding in the interpretation of complex spectra.

Table 1: Expected FT-IR Vibrational Regions for 2-(Methoxymethyl)aniline

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amino (-NH₂) | Asymmetric Stretch | 3400 - 3500 |

| Symmetric Stretch | 3300 - 3400 | |

| Bending | 1590 - 1650 | |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C-N | Stretching | 1250 - 1350 |

| C-O (Ether) | Stretching | 1000 - 1275 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

Electronic Absorption Spectroscopy for Chromophoric Analysis

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides insights into the electronic transitions within a molecule. The chromophores in 2-(methoxymethyl)aniline are the benzene ring and the amino group. The interaction between the lone pair of electrons on the nitrogen atom and the π-system of the aromatic ring is key to its electronic spectrum.

The UV-Vis spectrum of aniline typically shows two main absorption bands. nih.gov The more intense band at shorter wavelengths is attributed to the π → π* transition of the benzene ring, while the weaker band at longer wavelengths arises from a transition involving the lone pair of electrons on the nitrogen atom to the π* orbital of the ring (an n → π* or a charge-transfer transition).

For 2-(methoxymethyl)aniline, the presence of the methoxymethyl substituent at the ortho position is expected to cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted aniline. This shift, known as a solvatochromic shift, can be influenced by the solvent polarity. The substituent may cause a bathochromic (red) or hypsochromic (blue) shift depending on its electronic effects and steric interactions with the amino group. A detailed experimental UV-Vis spectrum for 2-(methoxymethyl)aniline is not available in the provided search results, but the general features can be inferred from studies on other substituted anilines.

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing.

While a specific crystal structure for 2-(methoxymethyl)aniline has not been reported in the searched literature, studies on related aniline derivatives provide valuable insights into what might be expected. For instance, the crystal structure of 2-methoxy-5-phenylaniline reveals that intermolecular hydrogen bonds play a significant role in the crystal packing, leading to the formation of dimers or columns. Current time information in García De Hevia, VE. It is highly probable that in the solid state, 2-(methoxymethyl)aniline would also exhibit hydrogen bonding between the amino group of one molecule and the nitrogen or oxygen atoms of neighboring molecules.

Gas-Phase Laser Spectroscopic Probes for High-Resolution Studies (e.g., SVLF, LIF, R2PI, FDIR, IDIR)

Gas-phase laser spectroscopy techniques offer exceptionally high resolution for studying the intrinsic properties of isolated molecules, free from solvent effects. These methods are powerful tools for investigating the electronic and vibrational structure of molecules in their ground and excited states.

Single Vibronic Level Fluorescence (SVLF) and Laser-Induced Fluorescence (LIF) : These techniques involve exciting a molecule to a specific vibrational level within an excited electronic state and then observing the resulting fluorescence. By analyzing the dispersed fluorescence, one can obtain detailed information about the vibrational frequencies in the ground electronic state. LIF excitation spectra, obtained by scanning the laser frequency and monitoring the total fluorescence, provide information about the vibrational structure of the excited electronic state. researchgate.net

Resonance-Enhanced Two-Photon Ionization (R2PI) : In R2PI, a molecule is first excited to an intermediate electronic state with one photon and then ionized with a second photon. By scanning the wavelength of the first laser, a spectrum of the intermediate excited state is obtained. This technique is often coupled with mass spectrometry for mass-selective detection.

Fluorescence Dip Infrared (FDIR) and Ion Dip Infrared (IDIR) Spectroscopy: These are types of IR-UV double-resonance spectroscopy. In these experiments, a tunable infrared laser is used to excite molecules to a vibrational level in the ground electronic state. A subsequent UV laser then probes the population of this ground vibrational state, typically via LIF or R2PI. When the IR laser is resonant with a vibrational transition, it depopulates the ground state, leading to a "dip" in the UV-induced signal. This allows for the measurement of the IR spectrum of a molecule with the high sensitivity and selectivity of laser-based methods.

While specific gas-phase laser spectroscopic studies on 2-(methoxymethyl)aniline were not found in the search results, the application of these techniques to aniline and its derivatives has been extensively reported. mpg.de Such studies on 2-(methoxymethyl)aniline would be expected to reveal detailed information about its conformational landscape, the vibrational frequencies in both the ground and excited electronic states, and the dynamics of excited state processes.

Computational and Theoretical Investigations of 2 Methoxymethyl Aniline

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling provides profound insights into the intrinsic properties of a molecule, governed by its electronic structure. These methods are crucial for understanding and predicting chemical behavior.

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org It is used to determine optimized molecular geometry and to probe the electronic properties that dictate a molecule's reactivity. For 2-(methoxymethyl)aniline, a DFT study, likely employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to calculate a variety of molecular descriptors. researchgate.netresearchgate.net

Key applications and expected findings include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. samipubco.com For 2-(methoxymethyl)aniline, the electron-donating amino (-NH2) and methoxymethyl (-CH2OCH3) groups are expected to raise the HOMO energy, making it a good electron donor.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. For 2-(methoxymethyl)aniline, regions of negative potential (red/yellow) would be expected around the electronegative nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity, including electronegativity (χ), chemical hardness (η), and softness (S). samipubco.com These values help in comparing the reactivity of 2-(methoxymethyl)aniline with other substituted anilines.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 2-(Methoxymethyl)aniline

| Parameter | Description | Expected Value (a.u.) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -0.19 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ 0.04 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | ~ 0.23 |

| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | ~ 0.19 |

| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | ~ -0.04 |

| Chemical Hardness (η) | Resistance to change in electron distribution ((I-A)/2) | ~ 0.115 |

| Electronegativity (χ) | Power to attract electrons ((I+A)/2) | ~ 0.075 |

Hartree-Fock and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While computationally efficient, HF systematically neglects electron correlation—the way electrons instantaneously avoid each other—which can lead to inaccuracies, particularly in energy calculations. ststephens.net.inepfl.ch

To address this limitation, post-Hartree-Fock methods have been developed. wikipedia.orguba.ar These methods build upon the HF solution to incorporate electron correlation, offering higher accuracy at a greater computational expense. wikipedia.org Key post-HF methods include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the HF Hamiltonian. Second-order Møller-Plesset theory (MP2) is a common choice that often provides significant improvement over HF for structural parameters. ststephens.net.in

Configuration Interaction (CI): CI methods express the true wavefunction as a linear combination of the HF determinant and determinants from excited states. While Full CI is the exact solution within a given basis set, it is computationally prohibitive for all but the smallest molecules. Truncated CI methods, like CISD (including single and double excitations), are more practical but are not size-consistent. ststephens.net.in

Coupled Cluster (CC) Theory: Often considered the "gold standard" for accuracy in single-reference quantum chemistry, methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) provide highly accurate energies and properties.

For 2-(methoxymethyl)aniline, while HF could provide a reasonable initial geometry, post-HF methods like MP2 or CCSD(T) would be necessary for obtaining highly accurate reaction energies or investigating phenomena where electron correlation is critical.

Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data. By calculating the response of a molecule's energy to external magnetic or electric fields, various spectroscopic parameters can be determined.

NMR Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method, typically used in conjunction with DFT, is highly effective for predicting nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). jmaterenvironsci.com Theoretical calculations for 2-(methoxymethyl)aniline would predict the chemical shifts for each unique proton and carbon atom. Comparing these calculated values with experimental spectra is crucial for confirming the molecular structure and assigning peaks. Discrepancies between calculated and experimental values are common but are often systematic, allowing for reliable interpretation. jmaterenvironsci.com

Vibrational (IR & Raman) Spectroscopy: The calculation of second derivatives of energy with respect to atomic positions yields harmonic vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional modes of the molecule, which are observed in Infrared (IR) and Raman spectra. For 2-(methoxymethyl)aniline, this would allow for the assignment of characteristic vibrational modes, such as the N-H stretches of the amino group, C-H stretches of the aromatic ring and methyl groups, and C-O stretches of the ether linkage. Calculated frequencies are often scaled by an empirical factor to better match experimental data.

Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for 2-(Methoxymethyl)aniline

| Parameter | Calculated Value (DFT/B3LYP) | Hypothetical Experimental Value |

|---|---|---|

| ¹H NMR (ppm, rel. to TMS) | ||

| Aromatic Protons | 6.7 - 7.3 ppm | 6.6 - 7.2 ppm |

| -NH₂ Protons | 3.8 ppm | 3.7 ppm |

| -CH₂- Protons | 4.5 ppm | 4.4 ppm |

| -OCH₃ Protons | 3.4 ppm | 3.3 ppm |

| ¹³C NMR (ppm, rel. to TMS) | ||

| Aromatic C-N | 147 ppm | 146 ppm |

| Aromatic C-H | 115 - 130 ppm | 114 - 129 ppm |

| -CH₂- Carbon | 72 ppm | 71 ppm |

| -OCH₃ Carbon | 59 ppm | 58 ppm |

| IR Frequencies (cm⁻¹) | ||

| N-H Stretch | 3450, 3360 cm⁻¹ | 3430, 3350 cm⁻¹ |

| C-H (Aromatic) Stretch | 3050 cm⁻¹ | 3040 cm⁻¹ |

| C-H (Aliphatic) Stretch | 2950, 2880 cm⁻¹ | 2940, 2870 cm⁻¹ |

| C-O-C Stretch | 1110 cm⁻¹ | 1100 cm⁻¹ |

Reaction Pathway Elucidation and Energy Landscape Mapping

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions by mapping the potential energy surface (PES). This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS).

For 2-(methoxymethyl)aniline, theoretical studies could elucidate the pathways of various reactions, such as electrophilic aromatic substitution or oxidation. For instance, in a reaction with an electrophile, calculations could determine the relative energy barriers for attack at the different positions on the aromatic ring, thereby predicting the regioselectivity. Studies on the reaction of aniline (B41778) with radicals have shown that both addition to the ring and abstraction of a hydrogen from the amino group are possible pathways, with the favorability depending on the specific radical and conditions. A similar investigation for 2-(methoxymethyl)aniline would involve locating the transition states for each possible reaction channel and calculating the activation energies to determine the most likely reaction mechanism. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly explore different shapes or conformations. Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion, providing a picture of the molecule's flexibility and conformational preferences.

For 2-(methoxymethyl)aniline, a key area of interest is the conformational freedom of the methoxymethyl side chain. The orientation of this group relative to the aniline ring can be described by one or more dihedral angles. MD simulations can reveal:

The most stable conformations (rotamers) of the side chain.

The energy barriers to rotation around the C-C and C-O single bonds.

The influence of the solvent on conformational preferences.

The possibility of intramolecular hydrogen bonding between the amino group and the ether oxygen.

Such simulations provide a dynamic understanding of the molecule's structure that is often crucial for interpreting its properties and interactions in a real-world environment.

Analysis of Unimolecular Dissociation Processes

Theoretical chemistry can predict the fragmentation patterns of a molecule's ion, as observed in mass spectrometry. This involves studying the unimolecular dissociation of the molecular cation. For the parent aniline cation, extensive theoretical studies have mapped out its dissociation pathways. elsevierpure.comresearchgate.net

A similar theoretical investigation of the 2-(methoxymethyl)aniline cation would involve:

Optimizing the geometry of the molecular cation.

Mapping the potential energy surface for various fragmentation reactions, such as the loss of a hydrogen atom, a methyl radical (•CH₃), a methoxy (B1213986) radical (•OCH₃), or formaldehyde (B43269) (CH₂O).

Locating the transition states for each dissociation channel to determine the energy barriers.

Using statistical theories , like Rice-Ramsperger-Kassel-Marcus (RRKM) theory, to calculate the rate constants for competing fragmentation pathways as a function of the ion's internal energy. elsevierpure.comresearchgate.net

Studies on the aniline cation have revealed complex mechanisms involving ring-opening and isomerization prior to dissociation. researchgate.net It is plausible that the 2-(methoxymethyl)aniline cation could also undergo intricate rearrangements, and computational analysis would be the primary tool to uncover these pathways and predict the most favorable fragmentation channels, thereby explaining its mass spectrum.

Strategic Applications of 2 Methoxymethyl Aniline in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Molecules

2-(Methoxymethyl)aniline serves as a foundational building block in organic synthesis due to its distinct chemical functionalities. The primary amine group is a nucleophilic center, readily participating in reactions to form amides, imines, and other nitrogen-containing structures. A key feature of this compound is that the 2-methoxymethyl group can be readily cleaved to regenerate an amine, a transformation that can be achieved through deprotonation or proton abstraction. biosynth.com This reactivity allows the methoxymethyl group to act as a protecting or directing group that can be removed or modified in later synthetic steps. This process offers a more cost-effective synthetic route compared to methodologies that rely on expensive reagents like boron trifluoride etherate. biosynth.com The strategic placement of the methoxymethyl group ortho to the amine influences the regioselectivity of reactions, making it a valuable tool for constructing specifically substituted aromatic compounds.

Precursor in Heterocyclic Scaffold Construction

The construction of heterocyclic rings is a cornerstone of medicinal and materials chemistry, and 2-(Methoxymethyl)aniline provides a robust starting point for synthesizing various nitrogen-containing scaffolds.

Aniline (B41778) derivatives are fundamental precursors for the synthesis of indoles, a core structure in many pharmaceuticals and natural products. openmedicinalchemistryjournal.com Well-established methods like the Fischer, Bischler, and Larock indole (B1671886) syntheses utilize anilines as the primary nitrogen-containing component. The synthesis of 4-(methoxymethyl)-2-methylindole, an alkaloid found in European Basidomycetes, highlights the importance of the methoxymethylaniline framework in natural products. nih.gov

2-(Methoxymethyl)aniline is a suitable substrate for these cyclization strategies. For instance, it can be used in transition metal-catalyzed cyclizations of 2-alkynylanilines, a significant method for building 2-substituted and 2,3-disubstituted indoles. mdpi.comorganic-chemistry.org The general applicability of aniline derivatives in these powerful ring-forming reactions underscores the potential of 2-(Methoxymethyl)aniline as a precursor for novel indole-based compounds.

| Synthesis Method | General Reactants | Description |

|---|---|---|

| Fischer Indole Synthesis | Aniline/Arylhydrazine and an aldehyde or ketone | A classic acid-catalyzed reaction that involves the cyclization of an arylhydrazone to form the indole ring. openmedicinalchemistryjournal.com |

| Palladium-Catalyzed Cyclization | o-Alkynyl or o-vinylaniline derivative | A transition-metal-catalyzed intramolecular reaction that forms the indole scaffold with high efficiency and functional group tolerance. mdpi.comorganic-chemistry.org |

| Heck-Matsuda / Cadogan-Sundberg Cyclization | Nitro-cinnamates and diazonium salts | A multi-step sequence involving Heck coupling followed by a reductive cyclization to produce 2-carbomethoxyindoles. openmedicinalchemistryjournal.com |

The utility of 2-(Methoxymethyl)aniline extends to the synthesis of other important nitrogen-containing heterocycles.

Pyrroles: The Paal-Knorr and Clauson-Kaas syntheses are cornerstone methods for creating N-substituted pyrroles. These reactions involve the condensation of a primary amine with a 1,4-dicarbonyl compound or its synthetic equivalent, such as 2,5-dimethoxytetrahydrofuran. beilstein-journals.orgorganic-chemistry.org 2-(Methoxymethyl)aniline can act as the primary amine component, enabling the synthesis of N-(2-(methoxymethyl)phenyl)pyrroles.

Pyrazoles: Pyrazole (B372694) synthesis often involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.govhilarispublisher.com Anilines, including 2-(Methoxymethyl)aniline, can be readily converted into the corresponding arylhydrazines, which then serve as the key N-N component for constructing the pyrazole ring.

Pyridines: While less direct, the amino group of 2-(Methoxymethyl)aniline can serve as the nitrogen source in various multicomponent reactions designed to assemble the pyridine (B92270) ring. Its structural and electronic properties can influence the outcome of classical pyridine syntheses, providing a route to highly substituted pyridine derivatives.

| Heterocycle | General Method | Role of Aniline Derivative |

|---|---|---|

| Pyrrole | Paal-Knorr Synthesis | Serves as the primary amine that condenses with a 1,4-dicarbonyl compound. beilstein-journals.orgalliedacademies.org |

| Pyrazole | Knorr Pyrazole Synthesis | Acts as a precursor to the arylhydrazine, which reacts with a 1,3-dicarbonyl compound. nih.govhilarispublisher.com |

| Pyridine | Multicomponent Reactions | Provides the nitrogen atom for the pyridine ring assembly. |

Role in the Preparation of Substituted Phenylenediamines

A significant industrial application of 2-(Methoxymethyl)aniline is its use as a precursor for substituted phenylenediamines, which are important components in dyes, polymers, and antioxidants. Specifically, it is a key starting material for the synthesis of 2-methoxymethyl-p-phenylenediamine. This transformation is achieved through a telescoping process that begins with the diazotization of 2-(methoxymethyl)aniline. The resulting diazonium salt intermediate undergoes a diazo coupling reaction with another molecule of 2-(methoxymethyl)aniline. The final step involves a reductive azo cleavage, typically via catalytic hydrogenation, to yield the target 2-methoxymethyl-p-phenylenediamine. This multi-step, one-pot synthesis is an efficient method for producing this valuable substituted diamine.

Contributions to Catalyst and Ligand Design

The design of catalysts and ligands is crucial for advancing chemical synthesis. Substituted anilines play a role in the development of modern catalyst systems. For example, anilines can serve as stabilizing ancillary ligands in well-defined Palladium(II)-N-Heterocyclic Carbene (NHC) precatalysts. nih.gov These aniline ligands, sometimes termed "throw-away" ligands, are crucial for the stability of the precatalyst complex but are displaced during the catalytic cycle. The electronic and steric profile of the aniline ligand can be fine-tuned to optimize catalyst performance. The presence of the ortho-methoxymethyl group in 2-(Methoxymethyl)aniline offers a unique steric and electronic signature, making it a candidate for creating specialized Pd(II)-NHC precatalysts for cross-coupling reactions. nih.gov Furthermore, cyclometalated ruthenium complexes have been shown to be effective catalysts for reactions such as the N-methylation of anilines, and the ligands for these metals are often nitrogen-based, suggesting a potential role for derivatives of 2-(Methoxymethyl)aniline in this area. rsc.org

Integration into Polymer and Advanced Material Development

Polyaniline (PANI) is a well-known conducting polymer, but its application is often limited by poor solubility and processability. To overcome these limitations, researchers have focused on the polymerization of aniline derivatives. The introduction of substituents on the aniline ring, such as methyl or methoxy (B1213986) groups, can significantly improve the solubility of the resulting polymers in common organic solvents. nih.govias.ac.in

By analogy, 2-(Methoxymethyl)aniline is a promising monomer for creating novel PANI derivatives. The oxidative polymerization of this monomer would likely yield a polymer with enhanced processability. The ortho-methoxymethyl group is expected to disrupt intermolecular chain packing, thereby increasing solubility without drastically compromising the electronic properties of the polymer backbone. These soluble conducting polymers have potential applications in the development of advanced materials, including thin films for chemical sensors and materials with unique electrochemomechanical properties. researchgate.netrsc.org

| Monomer | Polymer Product | Key Properties/Observations |

|---|---|---|

| Aniline | Polyaniline (PANI) | Good conductivity but poor solubility and processability. |

| 2-Methylaniline | Poly(2-methylaniline) | Increased solubility compared to PANI, but with lower conductivity. Produced as an amorphous material. nih.gov |

| 2-Methoxyaniline | Poly(2-methoxyaniline) | Forms a water-soluble oligomer and an insoluble polymer. Can be prepared as a thin film or as spherical particles. nih.govsigmaaldrich.com |

| 2-(Methoxymethyl)aniline | Poly(2-(methoxymethyl)aniline) | Expected to have improved solubility and processability, suitable for applications in sensors and advanced materials. rsc.org |

Academic Studies on Derivatives and Analogs of 2 Methoxymethyl Aniline

Synthesis and Structural Characterization of Key Analogs (e.g., 2-(Methoxymethyl)-3-methylaniline)

The synthesis of specific analogs of 2-(methoxymethyl)aniline, such as 2-(methoxymethyl)-3-methylaniline, is not extensively documented in readily available literature. However, established synthetic routes for closely related isomers and derivatives provide a clear framework for their potential preparation. A common and effective strategy involves the modification and reduction of a substituted nitrobenzene (B124822) precursor.

For instance, the synthesis of 3-methoxy-2-methylaniline, an isomer of the target analog, is achieved through the reduction of 2-methyl-3-nitroanisole. This process typically involves stirring a suspension of the nitroaromatic compound with a catalyst, such as 5% palladium on carbon, in a solvent like ethanol (B145695) under a hydrogen atmosphere. The reaction proceeds at room temperature, and upon completion, the catalyst is filtered off. The resulting filtrate is then concentrated under vacuum to yield the desired aniline (B41778) derivative chemicalbook.com.

General Synthesis Scheme for a Substituted Aniline:

Step 1: Start with a commercially available or synthesized substituted nitrobenzene (e.g., 2-methyl-3-nitroanisole).

Step 2: Perform a reduction of the nitro group (-NO₂) to an amino group (-NH₂). Common methods include catalytic hydrogenation (e.g., H₂ gas with a Pd/C, PtO₂, or Raney Nickel catalyst) or chemical reduction (e.g., using metals like Sn, Fe, or Zn in acidic media).

Step 3: Isolate and purify the resulting aniline analog, often through filtration and solvent evaporation chemicalbook.com.

Structural characterization of these synthesized analogs relies on a suite of analytical techniques. Fourier-transform infrared (FTIR) spectroscopy is used to identify key functional groups, such as the N-H stretches of the primary amine and C-O stretches of the methoxy (B1213986) or methoxymethyl group. Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the aromatic system. For a definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for mapping the proton and carbon framework of the molecule. Elemental analysis is also employed to confirm the empirical formula of the newly synthesized compound . In some cases, techniques like gas chromatography-mass spectrometry (GC-MS) are used to confirm the molecular weight and purity of the product rsc.org.

Structure-Reactivity Relationships in Functionalized Aniline Systems

The relationship between the molecular structure of aniline derivatives and their chemical reactivity is a cornerstone of physical organic chemistry. The electronic properties of substituents on the aromatic ring profoundly influence the reaction rates and mechanisms. This is often quantified using the Hammett equation, which provides a linear free-energy relationship wikipedia.orglibretexts.org.

log(k/k₀) = σρ

In this equation, k is the rate constant for the substituted aniline, k₀ is the rate constant for the unsubstituted aniline, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which describes the sensitivity of the reaction to substituent effects) wikipedia.orgresearchgate.net.

A key area of study is the oxidation of substituted anilines. In the oxidation of various ortho- and para-substituted anilines by iridium (IV), a first-order dependence on both the aniline and the oxidant was observed. The study revealed that electron-donating groups (like -OCH₃ and -CH₃) enhance the rate of oxidation, while electron-withdrawing groups (-COOH, -NO₂) inhibit it researchgate.net. This is because electron-donating groups increase the electron density on the aniline ring and at the nitrogen atom, facilitating the removal of an electron in the rate-determining step.

The Hammett plot for this reaction yields a negative value for the reaction constant (ρ < 0), which is indicative of a buildup of positive charge in the transition state of the reaction researchgate.netresearchgate.net. This supports a mechanism where the aniline derivative donates an electron, forming a radical cation intermediate researchgate.netnih.gov. Theoretical investigations using density functional theory (DFT) further support that oxidation often proceeds via a hydrogen atom transfer (HAT) mechanism, where the formation of an aniline radical is the crucial step nih.gov.

The table below presents kinetic data from the oxidation of various substituted anilines by hexachloroiridate (IV) at 303 K, illustrating the impact of different substituents on the reaction rate researchgate.net.

| Substituent | Substituent Constant (σ) | Second-Order Rate Constant (k₂) x 10⁷ (dm³ mol⁻¹ s⁻¹) |

|---|---|---|

| p-OCH₃ | -0.27 | 5.76 |

| p-CH₃ | -0.17 | 3.35 |

| 2,6-di-CH₃ | - | 3.45 |

| p-F | +0.06 | 2.45 |

| H | 0.00 | 1.99 |

| p-Cl | +0.23 | 1.52 |

| p-Br | +0.23 | 0.419 |

| p-I | +0.28 | 0.525 |

Enantioselective and Stereoselective Synthesis of Chiral Methoxymethyl-Substituted Compounds

The synthesis of chiral molecules in an enantiomerically pure form is a significant objective in modern organic chemistry, particularly for the development of pharmaceuticals where a specific enantiomer is often responsible for the desired therapeutic effect rroij.com. Enantioselective synthesis refers to methods that produce one enantiomer of a chiral product in preference to the other rroij.com. While specific examples detailing the enantioselective synthesis of chiral compounds directly from 2-(methoxymethyl)aniline are not prominent, general advanced methodologies are highly applicable to aniline derivatives for creating complex chiral structures.

One powerful, transition-metal-free strategy involves the stereospecific coupling of enantioenriched alkylboronic esters with lithiated aryl hydrazines nih.govacs.org. This method allows for the synthesis of chiral anilines possessing stereocenters at the benzylic position with nearly complete retention of stereochemistry. The reaction is promoted by the acylation of a boronate complex, which triggers a rearrangement to form the C-C bond, ultimately yielding the chiral aniline product. This approach is attractive due to the wide availability of chiral boronic esters in high enantiomeric purity nih.gov.

Another innovative approach is biocatalysis, which utilizes enzymes to perform highly selective chemical transformations. Engineered variants of myoglobin (B1173299) have been developed to catalyze the asymmetric insertion of carbenes (from α-diazopropanoate esters) into the N-H bond of various anilines rochester.edu. This biocatalytic strategy can generate chiral α-amino acid derivatives with high yields and good enantioselectivity. By engineering the enzyme's active site and matching it with a suitable diazo reagent, researchers can control the stereochemical outcome, providing access to either enantiomer of the desired chiral amine product rochester.edu.

These advanced catalytic methods, including asymmetric hydrogenation and organocatalysis, provide powerful tools for the construction of chiral molecules with high stereoselectivity rroij.comacs.org. Such strategies could be applied to precursors derived from 2-(methoxymethyl)aniline to synthesize novel chiral compounds with potential applications in medicinal chemistry and materials science.

Concluding Perspectives and Future Research Trajectories

Synthesis and Application of 2-(Methoxymethyl)aniline and its Derivatives

The synthesis of 2-(Methoxymethyl)aniline can be approached through several established routes in organic chemistry. A common conceptual pathway involves the reduction of the corresponding nitroaromatic precursor, 1-(methoxymethyl)-2-nitrobenzene. This transformation is typically achieved with high efficiency using catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) in a hydrogen atmosphere. chemicalbook.com This method is a cornerstone of aniline (B41778) synthesis due to its high yield and functional group tolerance. nih.gov Another described method involves the alkylation of aniline derivatives with reagents like formaldehyde (B43269) and methanol (B129727). evitachem.com

The primary utility of 2-(Methoxymethyl)aniline lies in its role as a versatile intermediate for the synthesis of more complex molecules. evitachem.com The aniline functional group provides a reactive handle for a wide array of chemical transformations, including acylation, alkylation, and C-N cross-coupling reactions. The adjacent methoxymethyl group can influence the molecule's steric and electronic properties, potentially directing reactions or modifying the biological activity of the final product.

A significant area of application for derivatives of 2-(Methoxymethyl)aniline is in the development of pharmaceutical agents. Recent research has focused on incorporating the 2-substituted aniline scaffold into pyrimidine-based structures to create potent dual inhibitors of the Mer and c-Met kinases. These kinases are implicated in the progression of various cancers, and their inhibition is a promising therapeutic strategy. For example, a novel series of 2-substituted aniline pyrimidine (B1678525) derivatives demonstrated potent dual kinase inhibition and significant antiproliferative activity across multiple cancer cell lines. mdpi.com One standout compound from this research, Compound 17c , showed excellent potency, high metabolic stability, and moderate oral bioavailability, positioning it as a promising candidate for further preclinical development. mdpi.com

| Parameter | Value | Significance |

|---|---|---|

| Mer Kinase Inhibition (IC50) | 6.4 ± 1.8 nM | High potency against a key cancer target. mdpi.com |

| c-Met Kinase Inhibition (IC50) | 26.1 ± 7.7 nM | Effective dual inhibition of a related cancer target. mdpi.com |

| hERG Channel Inhibition (IC50) | > 40 µM | Favorable cardiac safety profile. mdpi.com |

| Human Liver Microsome Stability (t1/2) | 53.1 min | High metabolic stability, suggesting longer duration in the body. mdpi.com |

| Oral Bioavailability (F) | 45.3% | Moderate ability to be absorbed when administered orally. mdpi.com |

Emerging Methodologies in Academic Organic Synthesis

The field of organic synthesis is undergoing a significant transformation, moving beyond traditional, often labor-intensive methods toward more efficient, automated, and data-driven approaches. These emerging methodologies are highly relevant to the synthesis of 2-(Methoxymethyl)aniline and the rapid diversification of its derivatives.

One of the most impactful trends is the development of high-throughput experimentation (HTE) platforms. beilstein-journals.org These automated systems allow for the rapid screening of numerous reaction variables—such as catalysts, solvents, and temperatures—in parallel, dramatically accelerating the discovery of optimal reaction conditions. nih.gov When coupled with machine learning (ML) algorithms, these platforms can create "self-driving" or autonomous reactors that intelligently navigate complex reaction spaces without human intervention. researchgate.net An ML algorithm can analyze the results from an initial set of experiments and predict the next set of conditions most likely to improve the desired outcome (e.g., yield or purity), enabling a paradigm shift in chemical reaction optimization. nih.gov

Modern catalytic methods also represent a key area of advancement. While classical methods for aniline synthesis are robust, newer strategies offer alternative pathways with different substrate scopes and functional group tolerances. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for forming C-N bonds. iitm.ac.in Furthermore, innovative approaches are being developed for the synthesis of anilines from non-aromatic precursors, such as the direct conversion of substituted cyclohexanones using a Pd/C–ethylene system, which avoids the need for pre-functionalized aromatic starting materials. bohrium.comacs.org Multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to form a complex product, offer another powerful strategy for building molecular diversity with high atom economy. unistra.fr

Advanced Characterization and Computational Insights

The structural confirmation and analysis of 2-(Methoxymethyl)aniline and its derivatives rely on a suite of advanced analytical techniques. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), which provides detailed information about the chemical environment of atoms, and Mass Spectrometry (MS), which determines the precise molecular weight and fragmentation pattern. nih.govmdpi.com Infrared (IR) spectroscopy is used to identify the presence of specific functional groups, such as the N-H bonds of the aniline moiety. nih.govub.edu

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₁NO | nih.gov |

| Molecular Weight | 137.18 g/mol | nih.gov |

| CAS Number | 62723-78-8 | nih.gov |

| IUPAC Name | 2-(methoxymethyl)aniline | nih.gov |

| SMILES | COCC1=CC=CC=C1N | nih.gov |

Alongside these experimental techniques, computational chemistry has become an indispensable tool for gaining deeper insights into molecular structure, properties, and reactivity. researchgate.net Density Functional Theory (DFT) is a widely used method to calculate the optimized geometry of molecules, predict their vibrational spectra (IR and Raman), and analyze their electronic properties. article4pub.comresearchgate.net These theoretical calculations allow researchers to corroborate experimental findings and understand the underlying principles governing a molecule's behavior. For example, computed NMR and IR spectra can be compared directly with experimental data to confirm structural assignments. article4pub.com Furthermore, computational models can be used to study reaction mechanisms, calculate thermodynamic parameters, and predict properties like dipole moment and polarizability, which are crucial for designing molecules with specific functions, such as nonlinear optical materials. researchgate.netresearchgate.net

Future Directions in Fundamental Chemical Research and Development

The continued exploration of 2-(Methoxymethyl)aniline and its derivatives is poised to follow several key trajectories, driven by advances in technology and the demand for novel chemical entities.

In applications , the success of 2-substituted aniline derivatives as kinase inhibitors highlights a promising future in medicinal chemistry. mdpi.com Future research will likely focus on optimizing these scaffolds to improve potency, selectivity, and pharmacokinetic profiles. Beyond oncology, these derivatives could be explored as potential therapeutics for other diseases or as probes to study complex biological pathways. The fundamental structure of 2-(Methoxymethyl)aniline also makes it a candidate for research in materials science, where it could serve as a monomer for novel conducting polymers or as a ligand for creating new organometallic complexes with unique catalytic properties.

Finally, the synergy between advanced characterization and computational modeling will continue to deepen. The integration of real-time spectroscopic analysis with quantum chemical calculations could provide unprecedented insight into reaction dynamics. As computational power grows, it will become increasingly feasible to accurately predict the biological activity and material properties of novel aniline derivatives in silico, guiding experimental efforts toward the most promising candidates and reducing the time and resources required for discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Methoxymethyl)aniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : A validated approach involves reacting amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method avoids protective groups and achieves moderate to excellent yields (50–85%). Key factors include solvent polarity, catalyst selection, and reaction time. For example, DMSO enhances nucleophilicity, while prolonged heating may degrade sensitive methoxymethyl groups. Cross-validation via GC-MS or HPLC is recommended to confirm purity .

Q. What safety precautions are critical when handling 2-(Methoxymethyl)aniline in laboratory settings?

- Methodological Answer : Prioritize PPE (gloves, goggles, lab coats) and ensure adequate ventilation. The compound’s structural analogs (e.g., 4-(2-Aminoethyl)-2-methoxyphenol) are classified as skin/eye irritants (GHS Category 2/2A). Store in airtight containers at room temperature, avoiding moisture to prevent hydrolysis. Emergency protocols include rinsing exposed skin/eyes with water for ≥15 minutes and consulting SDS documentation .

Q. Which spectroscopic techniques are most effective for characterizing 2-(Methoxymethyl)aniline, and what key spectral signatures should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxymethyl (-OCH2-) protons (δ 3.3–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm).

- IR : Stretching vibrations for -NH2 (~3400 cm⁻¹) and ether C-O (~1250 cm⁻¹).

- GC-MS : Monitor molecular ion peaks (m/z = 137.18 for C8H11NO) and fragmentation patterns. Purity (>97%) should align with COA data from certified suppliers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments of 2-(Methoxymethyl)aniline when using different analytical methods?

- Methodological Answer : Contradictions between GC (volatile impurities) and HPLC (polar byproducts) may arise due to method-specific detection limits. For example, GC may miss non-volatile oxadiazole derivatives, while HPLC could overlook low-polarity contaminants. Cross-validate with elemental analysis (C/H/N ratios) and 2D-NMR (COSY, HSQC) to resolve structural ambiguities .

Q. What strategies are recommended for analyzing the crystal structure of 2-(Methoxymethyl)aniline derivatives, and how do intermolecular interactions affect material properties?

- Methodological Answer : Single-crystal X-ray diffraction (173 K) reveals backbone conformations and weak intermolecular interactions (e.g., C–H⋯O hydrogen bonds). For derivatives like 4-methoxy-2-methylaniline, an all-trans conformation stabilizes the lattice. Computational tools (Mercury, SHELX) can model packing diagrams and predict solubility/melting points .

Q. How should experimental protocols be designed to study the oxidative degradation pathways of 2-(Methoxymethyl)aniline, and what analytical techniques can identify transient intermediates?

- Methodological Answer : Under Fenton-like conditions (H2O2/Fe²⁺), track degradation via LC-MS/MS. Key intermediates include N-(methoxymethyl)acetamide derivatives and chlorinated byproducts. Use isotopic labeling (e.g., ¹⁸O-H2O) to elucidate hydroxylation pathways. Time-resolved FTIR can capture transient species like quinone imines .

Data Contradiction Analysis

- Case Study : Conflicting reports on methoxymethyl group stability under acidic conditions. Some studies suggest hydrolysis to formaldehyde, while others note resilience in buffered media (pH 5–7). Resolve by conducting pH-controlled stability assays (HPLC monitoring) and comparing kinetic data across literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products